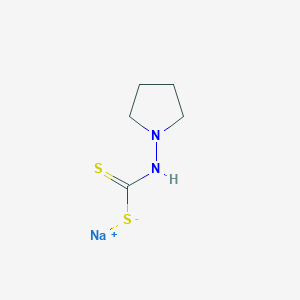
Sodium pyrrolidin-1-ylcarbamodithioate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sodium pyrrolidin-1-ylcarbamodithioate is a chemical compound with the molecular formula C5H9N2NaS2. It is known for its applications in various biochemical processes, including metal chelation and the induction of specific cellular responses . This compound is characterized by the presence of a pyrrolidine ring, which is a five-membered nitrogen-containing heterocycle, contributing to its unique chemical properties .
Preparation Methods
The synthesis of sodium pyrrolidin-1-ylcarbamodithioate typically involves the reaction of pyrrolidine with carbon disulfide in the presence of sodium hydroxide. The reaction proceeds under controlled conditions to ensure the formation of the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity .
Chemical Reactions Analysis
Sodium pyrrolidin-1-ylcarbamodithioate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions, leading to the formation of disulfide derivatives.
Reduction: Reduction reactions can convert it into simpler thiol-containing compounds.
Scientific Research Applications
Sodium pyrrolidin-1-ylcarbamodithioate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in the synthesis of complex organic molecules.
Biology: The compound is employed in studies involving metal chelation and enzyme inhibition.
Medicine: Research has explored its potential in drug development, particularly for its ability to modulate biological pathways.
Industry: It finds use in the production of pharmaceuticals and as an intermediate in chemical manufacturing
Mechanism of Action
The mechanism of action of sodium pyrrolidin-1-ylcarbamodithioate involves its interaction with metal ions, forming stable chelates. This property is utilized in various biochemical assays and industrial processes. The compound can also inhibit specific enzymes by binding to their active sites, thereby modulating their activity .
Comparison with Similar Compounds
Sodium pyrrolidin-1-ylcarbamodithioate can be compared to other pyrrolidine derivatives, such as pyrrolidinone and pyrrolidinone derivatives. These compounds share the pyrrolidine ring structure but differ in their functional groups and chemical properties. For instance, pyrrolidinone derivatives are known for their diverse biological activities, including antimicrobial and anticancer properties . The unique combination of the pyrrolidine ring with carbamodithioate in this compound gives it distinct chemical reactivity and applications .
Properties
Molecular Formula |
C5H9N2NaS2 |
|---|---|
Molecular Weight |
184.3 g/mol |
IUPAC Name |
sodium;N-pyrrolidin-1-ylcarbamodithioate |
InChI |
InChI=1S/C5H10N2S2.Na/c8-5(9)6-7-3-1-2-4-7;/h1-4H2,(H2,6,8,9);/q;+1/p-1 |
InChI Key |
XGKWAKBAJCWBPM-UHFFFAOYSA-M |
Canonical SMILES |
C1CCN(C1)NC(=S)[S-].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















